Butyl 2,2-dimethylbutanoate

Description

Overview of Ester Chemistry and Significance in Organic Synthesis

Esters are a fundamental class of organic compounds defined by a carbonyl group (C=O) connected to an oxygen atom, which is in turn linked to an alkyl or aryl group. numberanalytics.com Their general structure is represented as R-COO-R', where R and R' are hydrocarbon groups. numberanalytics.com These compounds are widespread in nature, contributing to the natural fragrances and flavors of fruits and flowers. ebsco.com

The synthesis of esters is a cornerstone of organic chemistry. fiveable.me The most common method for their preparation is Fischer esterification, a reaction where a carboxylic acid and an alcohol are heated in the presence of an acid catalyst, such as sulfuric acid. fiveable.memasterorganicchemistry.comnrochemistry.com This reaction is an equilibrium process, meaning it is reversible. masterorganicchemistry.commasterorganicchemistry.com To achieve a high yield of the ester, the equilibrium is often shifted towards the products by using an excess of one reactant (typically the alcohol) or by removing water as it is formed. fiveable.memasterorganicchemistry.com Other synthetic routes include reactions of alcohols with more reactive carboxylic acid derivatives like acyl chlorides and acid anhydrides. fiveable.melibretexts.org

The significance of esters in organic synthesis extends beyond their formation. They are highly versatile intermediates, capable of being transformed into a variety of other functional groups. numberanalytics.comfiveable.me For instance, esters can be hydrolyzed back to their constituent carboxylic acids and alcohols, or they can be reduced to form primary alcohols. numberanalytics.comfiveable.me This reactivity makes them crucial building blocks in the synthesis of more complex molecules for various industrial applications, including pharmaceuticals and polymers. numberanalytics.comfiveable.me

Importance of Butyl 2,2-Dimethylbutanoate in Contemporary Chemical Research

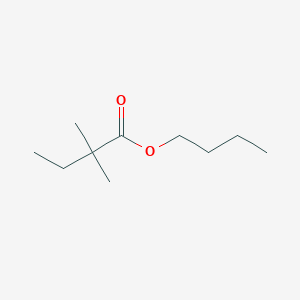

This compound is an ester with the chemical formula C₁₀H₂₀O₂. smolecule.com It is formed from the reaction of 2,2-dimethylbutanoic acid and butanol. smolecule.com A key feature of this compound is its branched alkyl chain, specifically the quaternary carbon atom (a carbon bonded to four other carbon atoms) adjacent to the carbonyl group. smolecule.comsmolecule.com This steric bulk influences its physical properties, such as boiling point and solubility, and distinguishes it from its linear isomers. smolecule.comsmolecule.com

The distinct molecular architecture of this compound imparts a characteristic fruity odor, which has led to its use as a fragrance and flavoring agent. smolecule.comgoogle.com Beyond these sensory applications, its specific structure makes it a subject of interest in specialized areas of chemical research.

One notable area of contemporary research involves its use in the study of electron-induced decomposition. Scientists have investigated the behavior of Ag(I) 2,2-dimethylbutanoate under electron beams as a precursor for Focused Electron Beam Induced Deposition (FEBID), a technique used for creating nanoscale structures. mdpi.com In these studies, the compound is vaporized and then decomposed by a focused electron beam to deposit silver. mdpi.com The research reveals that upon electron irradiation, the ligand (2,2-dimethylbutanoate) is completely lost, primarily through the desorption of carbon dioxide (CO₂) and various hydrocarbon fragments. mdpi.com Understanding these decomposition pathways is crucial for designing better precursor molecules for high-purity nanodeposition. mdpi.com

Historical Context and Evolution of Research on Branched Esters

The study of branched esters is part of the broader history of lipid chemistry. Branched-chain fatty acids were first discovered in nature around 1929-1930 in the lipids of bacteria. iastate.edu Research into branched acids and their corresponding esters derived from natural sources like wool wax (lanolin) began as early as the 1870s. iastate.edu Wool wax is a complex mixture composed mainly of wax esters of long-chain acids and alcohols, with a significant portion of these acids and alcohols having branched structures. iastate.edu

Early research was challenging, but the development of modern analytical techniques between the 1940s and 1960s, such as low-pressure fractional distillation and gas chromatography, greatly advanced the ability to separate and identify these complex molecules. iastate.edu For example, researchers used distillation to separate the methyl esters of lanolin acids into different fractions for further analysis. iastate.edu These advancements allowed for the effective quantification and qualification of various branched esters. iastate.edu It was noted that branched fatty acids and their derivatives often have lower melting points than their straight-chain counterparts, a property that makes them interesting for applications requiring good performance at low temperatures. iastate.edu More recent research continues to explore the biosynthesis of branched-chain esters in fruits, investigating how precursors are synthesized and contribute to the final aroma profile. acs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| CAS Number | 5129-43-1 |

| Appearance | Not specified, likely a liquid |

| Odor | Fruity |

| Boiling Point | 187 °C (for the parent acid) |

| Melting Point | -14 °C (for the parent acid) |

| Density | 0.928 g/mL (for the parent acid) |

Data sourced from PubChem and other chemical databases. smolecule.comnih.govbldpharm.comstenutz.eu Note that some physical data refers to the parent carboxylic acid, 2,2-dimethylbutanoic acid, as specific data for the ester is limited.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-7-8-12-9(11)10(3,4)6-2/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIJYXVHIPYSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9003-63-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering of Butyl 2,2 Dimethylbutanoate

Esterification Pathways for Butyl 2,2-Dimethylbutanoate Synthesis

The most direct and common method for synthesizing this compound is the Fischer esterification of 2,2-dimethylbutanoic acid with n-butanol. This pathway is well-established, but ongoing research seeks to enhance its efficiency through catalyst development and process engineering.

Acid-Catalyzed Esterification Mechanisms and Optimization

Acid-catalyzed esterification involves the reaction of a carboxylic acid (2,2-dimethylbutanoic acid) with an alcohol (n-butanol) in the presence of an acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product, this compound.

The optimization of this equilibrium-driven reaction is critical for achieving high yields. Key parameters that are manipulated include reaction temperature, the molar ratio of reactants, and catalyst loading. researchgate.net Studies on analogous esterification reactions provide insight into optimal conditions. For example, in the synthesis of n-butyl levulinate, increasing the reaction temperature from 90°C to 120°C significantly enhanced the conversion of the starting acid. mdpi.com Similarly, the synthesis of benzyl (B1604629) propionate (B1217596) was optimized by evaluating catalyst loading, the molar ratio of alcohol to acid, and temperature using response surface methodology. researchgate.net For the esterification of levulinic acid, optimal conditions were found to be a reaction time of 8 hours at 120°C with a catalyst dosage of 8.6 wt.%. mdpi.com

Table 1: Optimized Parameters in Analogous Esterification Reactions

| Parameter | Optimal Value | Compound Synthesized | Source |

|---|---|---|---|

| Reaction Temperature | 120 °C | n-Butyl levulinate | mdpi.com |

| Catalyst Loading | 8.6 wt.% | n-Butyl levulinate | mdpi.com |

| Reaction Time | 8 hours | n-Butyl levulinate | mdpi.com |

| Molar Ratio (Alcohol/Acid) | 2.5 | Benzyl propionate | researchgate.net |

| Acid Conversion | 95.34% | n-Octyl acetate | researchgate.net |

This table presents optimized reaction parameters from studies on similar esterification processes, which can inform the synthesis of this compound.

Novel Catalytic Systems in Esterification Processes

While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective, their use presents challenges in separation and environmental disposal. dnu.dp.uaresearchgate.net This has driven research into heterogeneous and more sustainable catalytic systems.

Solid acid catalysts are a leading alternative. Nanosized titanium dioxide (TiO2) has been successfully used as an efficient, reusable solid acid catalyst for the esterification of levulinic acid with n-butanol, demonstrating good performance and stability over multiple cycles. mdpi.com Ion-exchange resins, such as Amberlyst-15, also serve as effective heterogeneous catalysts for producing esters like benzyl propionate. researchgate.net Another novel approach involves using affordable and commercially available metal nitrates, such as iron (III) nitrate (B79036), which have shown high activity and selectivity in catalyzing esterification under solvent-free conditions. mdpi.com The mechanism for metal nitrate catalysis can proceed through two pathways: either via H+ cations generated from the hydrolysis of the metal salt or through the direct interaction of the metal cation (M+) with the carbonyl group of the carboxylic acid. mdpi.com

Table 2: Comparison of Novel Catalyst Systems in Esterification

| Catalyst Type | Example | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Solid Acid (Nanoparticles) | Titanium Dioxide (TiO2) | High stability, reusability, easy separation | May require higher temperatures | mdpi.com |

| Solid Acid (Ion-Exchange Resin) | Amberlyst-15 | High conversion rates, heterogeneous nature | Potential for thermal degradation | researchgate.net |

| Metal Salts | Iron (III) Nitrate | Low cost, high activity, solvent-free conditions | Potential for metal leaching | mdpi.com |

This table compares different types of novel catalysts that can be applied to the synthesis of this compound, highlighting their respective benefits and drawbacks.

Continuous Flow Reactor Applications in Ester Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for ester synthesis. mit.edu By pumping reactants through heated coils or packed-bed reactors, flow systems provide superior control over reaction parameters like temperature and residence time, leading to improved mixing and heat transfer. mit.edunih.gov This enhanced control is particularly beneficial for exothermic reactions and can lead to higher yields and purity. nih.gov

Alternative Synthetic Routes to this compound and its Analogs

Beyond direct esterification, alternative synthetic strategies are employed to create this compound, particularly for producing complex derivatives or when starting materials require modification.

Multi-Step Synthesis Strategies for Complex Derivatives

The synthesis of complex molecules often requires multi-step sequences where molecular complexity is built sequentially. flinders.edu.au Hybrid batch-flow processes can combine the advantages of both techniques to achieve highly productive and selective syntheses. d-nb.info For instance, an organometallic reaction could be performed in batch to generate a key intermediate, which is then fed into a continuous flow system for subsequent transformations without the need for in-line purification. d-nb.info This approach has been used to create precursors for active pharmaceutical ingredients, demonstrating its utility in building complex molecular architectures. d-nb.info Such methodologies could be adapted to synthesize derivatives of this compound by first creating a functionalized analog of either the acid or alcohol precursor before the final esterification step.

Derivatization from 2,2-Dimethylbutanoic Acid and Related Carboxylic Acids

The primary precursor, 2,2-dimethylbutanoic acid, can be derivatized through several routes to facilitate ester formation or to create related compounds. nih.gov One common method is the conversion of the carboxylic acid to a more reactive species, such as an acid anhydride (B1165640) (e.g., 2,2-dimethylbutanoic anhydride). nih.gov This anhydride can then react with n-butanol under milder conditions than direct esterification to form the desired ester.

Another alternative pathway involves the reduction of 2,2-dimethylbutanoic acid to its corresponding primary alcohol, 2,2-dimethylbutanol. This reduction can be achieved using reducing agents like alkali metal borohydrides or through catalytic hydrogenation. googleapis.com The resulting 2,2-dimethylbutanol can then be esterified with another carboxylic acid to produce different ester analogs, or it could theoretically be used in a transesterification reaction, although this is less direct for the target compound. This multi-step approach provides versatility in synthesizing a range of esters from a common carboxylic acid starting material. googleapis.com

Transesterification as a Synthetic Pathway

Transesterification, the process of exchanging the alkyl group of an ester with that of an alcohol, represents a significant and versatile pathway for the synthesis of this compound. This method can be broadly categorized into chemical-catalyzed and enzyme-catalyzed (biocatalytic) approaches, with the latter gaining prominence due to its specificity and milder reaction conditions. The reaction involves the conversion of a readily available ester, such as Methyl 2,2-dimethylbutanoate or Ethyl 2,2-dimethylbutanoate, into the desired butyl ester by reaction with butanol.

The general chemical equation for this process is:

R-COO-R' + R''-OH ⇌ R-COO-R'' + R'-OH

Where R is the 2,2-dimethylpropyl group, R' is the initial alkyl group (e.g., methyl or ethyl), and R'' is the butyl group.

While specific research detailing the transesterification synthesis of this compound is limited in publicly available literature, the principles of this reaction are well-established and can be illustrated by studies on structurally similar esters, particularly those involving enzymatic catalysts like lipases. Lipases are widely employed in organic synthesis for their ability to catalyze esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity.

Key factors influencing the yield and reaction rate in lipase-catalyzed transesterification include the choice of lipase (B570770), the nature of the starting ester and alcohol, the molar ratio of reactants, temperature, and the presence of a solvent. For the synthesis of a sterically hindered ester like this compound, the selection of an appropriate enzyme that can accommodate the bulky 2,2-dimethylbutanoyl group is crucial.

Research on the enzymatic synthesis of other butyl esters, such as butyl butyrate, provides valuable insights into the potential reaction conditions for this compound. These studies often highlight the optimization of various parameters to maximize the conversion of the starting ester.

Below are tables summarizing typical research findings for the lipase-catalyzed transesterification of esters with butanol, which can be considered analogous to the synthesis of this compound.

| Lipase Source | Starting Ester | Reaction Time (h) | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Ethyl Butyrate | 8 | 50 | >95 |

| Rhizomucor miehei Lipase (RML) | Ethyl Butyrate | 24 | 40 | ~80 |

| Pseudomonas cepacia Lipase (PCL) | Ethyl Butyrate | 48 | 45 | ~75 |

| Molar Ratio (Butanol:Ester) | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1:1 | CALB | 50 | 12 | 85 |

| 2:1 | CALB | 50 | 12 | 92 |

| 3:1 | CALB | 50 | 12 | >95 |

| Temperature (°C) | Catalyst | Starting Ester | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| 30 | CALB | Ethyl Butyrate | 24 | 78 |

| 40 | CALB | Ethyl Butyrate | 24 | 89 |

| 50 | CALB | Ethyl Butyrate | 24 | >95 |

| 60 | CALB | Ethyl Butyrate | 24 | 93 (slight deactivation) |

The data presented in these tables, derived from studies on analogous compounds, suggest that a successful transesterification synthesis of this compound would likely involve an immobilized lipase such as Candida antarctica Lipase B (CALB), a molar excess of butanol to drive the equilibrium towards product formation, and a moderately elevated temperature to enhance the reaction rate without causing significant enzyme denaturation. The steric hindrance of the 2,2-dimethylbutanoyl group might necessitate longer reaction times or a higher catalyst loading compared to less bulky esters. Further empirical research is required to establish the optimal conditions for this specific transformation.

Advanced Chemical Reactivity and Mechanistic Investigations of Butyl 2,2 Dimethylbutanoate

Hydrolysis Reactions of Butyl 2,2-Dimethylbutanoate

The hydrolysis of this compound involves the cleavage of the ester bond to yield 2,2-dimethylbutanoic acid and butan-1-ol. This reaction, while fundamental, is significantly influenced by the compound's structure, particularly the steric hindrance around the carbonyl group. The process generally requires catalysis by an acid or a base to proceed at a practical rate. smolecule.com

Kinetic studies on the hydrolysis of sterically hindered esters, such as this compound, consistently show that the reaction rates are substantially lower compared to their less hindered counterparts. The bulky 2,2-dimethylbutyl group (a neopentyl-like structure) attached to the acyl carbon creates a sterically crowded environment that impedes the approach of a nucleophile. Research on analogous hindered esters, like secondary-butyl 2,2-dimethylpropanoate (sec-butyl pivalate), has shown that the reaction velocity under neutral or near-neutral pH conditions is exceptionally slow, making kinetic analysis difficult. union.edu The rate of hydrolysis is inversely proportional to the degree of steric hindrance at the acyl position. epa.govcopernicus.org This principle is illustrated by comparing the relative hydrolysis rates of various esters, where increased substitution near the reaction center leads to a dramatic decrease in reaction speed.

Table 1: Comparative Effect of Acyl Group Structure on Relative Hydrolysis Rates

| Ester | Acyl Structure | Steric Hindrance | Relative Rate of Alkaline Hydrolysis (krel) |

|---|---|---|---|

| Butyl acetate | CH3-CO- | Low | 1.00 |

| Butyl propanoate | CH3CH2-CO- | Moderate | 0.47 |

| Butyl 2-methylpropanoate | (CH3)2CH-CO- | High | 0.10 |

| Butyl 2,2-dimethylpropanoate (Pivalate) | (CH3)3C-CO- | Very High | 0.01 |

| This compound | CH3CH2C(CH3)2-CO- | Very High | <0.01 (Estimated) |

Note: The rates are normalized relative to Butyl acetate. The value for this compound is an estimation based on the established principle that increasing steric bulk on the α-carbon of the acyl group significantly decreases the hydrolysis rate.

To overcome the high activation energy imposed by steric hindrance, the hydrolysis of this compound necessitates the use of catalysts.

Acid and Base Catalysis : Both acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) are effective catalysts. smolecule.com Base-catalyzed hydrolysis, also known as saponification, is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the strong base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com

Lewis Acid Catalysis : The addition of certain salts, such as Lithium Bromide (LiBr), has been shown to accelerate hydrolysis in some systems, potentially by coordinating to the carbonyl oxygen and increasing its electrophilicity. amelica.org

Enzymatic Catalysis : Biocatalysts, particularly lipases, are capable of hydrolyzing sterically hindered esters. emerginginvestigators.org For instance, lipases such as Amano PS have been used for the enantioselective hydrolysis of similar butyl esters. acs.org These enzymes can offer high selectivity under mild reaction conditions, providing an alternative to traditional chemical methods. The catalytic activity of enzymes is also sensitive to steric effects, but their well-defined active sites can be tailored to accommodate bulky substrates. emerginginvestigators.org

Table 2: Overview of Catalysts for this compound Hydrolysis

| Catalyst Type | Example(s) | General Conditions | Key Characteristics |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Aqueous solution, often with heat | Reversible reaction; equilibrium driven by excess water. chemistrysteps.com |

| Brønsted Base | Sodium Hydroxide (B78521) (NaOH) | Aqueous or alcoholic solution, heat | Irreversible (saponification); generally faster than acid catalysis. chemistrysteps.com |

| Enzyme (Biocatalyst) | Lipases (e.g., from Chromobacterium viscosum) | Aqueous buffer, mild temperature and pH | High chemo-, regio-, and enantioselectivity possible. acs.orgresearchgate.net |

| Lewis Acid / Salt | Lithium Bromide (LiBr) | Co-catalyst in amine/alcohol/water systems | Can enhance reaction rates significantly. amelica.org |

The mechanism of ester hydrolysis is highly dependent on the substrate structure and reaction conditions.

BAC2 Mechanism : For most esters, including sterically hindered ones like this compound, base-catalyzed hydrolysis proceeds via the bimolecular acyl-oxygen cleavage (BAC2) pathway. epa.gov This is a two-step addition-elimination mechanism:

A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon.

A tetrahedral intermediate is formed. This step is typically the rate-determining step and is significantly slowed by steric hindrance.

The intermediate collapses, reforming the carbonyl double bond and expelling the butoxide (⁻O-Bu) as the leaving group.

A rapid, irreversible proton transfer from the newly formed 2,2-dimethylbutanoic acid to the butoxide and/or hydroxide ions yields butan-1-ol and the 2,2-dimethylbutanoate salt. chemistrysteps.com

Isotope labeling studies, using ¹⁸O-enriched water, have confirmed that for most esters, the attacking hydroxide provides the oxygen that remains with the carboxylate product, which is consistent with acyl-oxygen cleavage. chemistrysteps.comucoz.com For methyl 2,2-dimethylpropanoate, an ester with similar hindrance at the acyl carbon, hydrolysis occurs exclusively via the BAC2 mechanism. researchgate.net

BAL2 Mechanism : The bimolecular alkyl-oxygen cleavage (BAL2) mechanism is an Sₙ2 reaction where the hydroxide ion attacks the alkyl carbon of the alkoxy group. This pathway is extremely rare for ester hydrolysis because alkoxide is a poor leaving group. ucoz.comresearchgate.net It is generally not considered a viable pathway for this compound, as attack at the primary carbon of the n-butyl group would still be less favorable than the BAC2 pathway, despite the steric hindrance at the carbonyl. researchgate.net

Acid-Catalyzed Mechanisms : In acidic conditions, the common mechanism is AAC2 , which is the microscopic reverse of Fischer esterification and involves the attack of water on the protonated ester. ucoz.com The AAL1 mechanism, involving alkyl-oxygen cleavage to form a carbocation, becomes possible for esters with alcohol groups that can form stable carbocations (e.g., tertiary alcohols). chemistrysteps.comucoz.com While the n-butyl group of this compound forms a primary carbocation, which is unstable, rearrangement to a more stable secondary carbocation could be envisioned under harsh conditions, but the AAC2 pathway remains more probable.

Steric hindrance is the single most dominant factor controlling the reactivity of this compound in hydrolysis. The presence of two methyl groups on the carbon atom alpha to the carbonyl group (the quaternary center) creates a formidable barrier to the approach of the nucleophile. epa.gov This steric shield drastically raises the activation energy for the formation of the tetrahedral intermediate in the BAC2 mechanism, leading to a very slow reaction rate. union.eduucoz.com

The effect is so pronounced that sterically hindered esters are often used as model systems to study the limits of chemical reactivity. union.eduacs.org The combination of the bulky acyl group and the butyl ester group means that both acid- and base-catalyzed hydrolysis reactions require more forcing conditions (e.g., higher temperatures, longer reaction times) than for simple esters like butyl acetate. epa.govamelica.org

Reduction Chemistry of the Ester Functionality

The ester functionality of this compound can be reduced to yield two primary alcohols: 2,2-dimethylbutan-1-ol (B72336) and butan-1-ol. Due to the significant steric hindrance around the carbonyl group, this reduction requires potent reducing agents.

Standard reagents like lithium borohydride (B1222165) (LiBH₄) may be ineffective, as their reactivity is diminished by steric bulk. tandfonline.com The more powerful reducing agent, lithium aluminum hydride (LiAlH₄) , is typically used to achieve this transformation, generally in an anhydrous ether solvent like THF. smolecule.com

For extremely hindered esters where even LiAlH₄ reacts slowly, more specialized and highly reactive reducing agents may be employed. These include "ate complexes," such as the one formed from butyllithium (B86547) (BuLi) and diisobutylaluminium hydride (DIBAl-H), which have proven effective for the reduction of highly hindered α,α-disubstituted esters. tandfonline.comtandfonline.com Another method for reducing sterically hindered esters involves using a solution of lithium metal in a low-molecular-weight amine, such as ethylamine, which can in some cases reduce the ester all the way to the corresponding alkane. rsc.org

Transesterification Reactions and Alkoxy Group Exchange

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this involves reacting it with another alcohol (R'-OH) to form a new ester (2,2-dimethylbutanoate of R') and butan-1-ol.

CH₃CH₂C(CH₃)₂CO-O(CH₂)₃CH₃ + R'-OH ⇌ CH₃CH₂C(CH₃)₂CO-OR' + CH₃(CH₂)₃-OH

This reaction is an equilibrium process and is typically catalyzed by either an acid or a base. smolecule.com

Acid catalysts , such as sulfuric acid or p-toluenesulfonic acid, work by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol.

Base catalysts , such as sodium methoxide (B1231860) or sodium ethoxide, function by deprotonating the incoming alcohol to generate a more potent alkoxide nucleophile. smolecule.com

To drive the equilibrium toward the desired product, the reacting alcohol (R'-OH) is often used in large excess (as the solvent), or the lower-boiling product (in this case, often butan-1-ol) is removed from the reaction mixture by distillation as it is formed.

Catalytic Aspects in Transesterification Processes

Transesterification of this compound involves the exchange of its butyl group with another alcohol. This process is typically catalyzed to overcome the kinetic barriers, which are amplified by the steric bulk of the 2,2-dimethylbutanoyl moiety. smolecule.comsmolecule.com Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and disadvantages.

Commonly used homogeneous catalysts include strong mineral acids like sulfuric acid and bases such as sodium methoxide. smolecule.com Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by an alcohol. Base-catalyzed transesterification, on the other hand, typically involves the activation of the incoming alcohol to form a more potent alkoxide nucleophile.

Enzymatic catalysis, particularly with lipases, offers a green and selective alternative for transesterification reactions. wur.nlacs.org Lipases can operate under milder reaction conditions, often exhibiting high chemo-, regio-, and enantioselectivity. However, the significant steric hindrance of this compound can pose a challenge for the active site of some enzymes, potentially leading to lower reaction rates compared to less branched esters. smolecule.com The choice of lipase (B570770) and reaction conditions, such as the use of specific solvents or solvent-free systems, is crucial for optimizing the process. acs.org For instance, in lipase-catalyzed transesterification, the use of tert-butanol (B103910) as a solvent has been explored to improve the miscibility of reactants. acs.org

Table 1: Comparison of Catalytic Systems for the Transesterification of this compound

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High reaction rates | Difficult to separate from product, corrosive, potential for side reactions |

| Homogeneous Base | Sodium Methoxide (NaOCH₃) | High reaction rates | Sensitive to water and free fatty acids, saponification side products |

| Heterogeneous (Enzymatic) | Lipases (e.g., from Candida antarctica) | High selectivity, mild conditions, environmentally benign, reusable | Higher cost, potential for lower activity with sterically hindered substrates |

Reaction Kinetics and Equilibrium Studies of Transesterification

Detailed kinetic and equilibrium studies specifically for the transesterification of this compound are not extensively documented in publicly available literature. However, the kinetics of similar lipase-catalyzed transesterification reactions often follow a Ping-Pong Bi-Bi mechanism. nih.gov In this model, the enzyme first reacts with the ester to form an acyl-enzyme intermediate, releasing the first product (butanol). Subsequently, the second substrate (the new alcohol) binds to the intermediate and reacts to form the new ester and regenerate the free enzyme.

The steric hindrance of the 2,2-dimethylbutanoyl group is a critical factor affecting the reaction kinetics. It is well-established that bulky groups near the reaction center decrease reaction rates. For the related compound, methyl 2,2-dimethylbutanoate, the steric hindrance from the tert-butyl group adjacent to the ester moiety impedes nucleophilic attack, reducing reaction rates by 30–40% compared to linear analogues. smolecule.com A similar or even more pronounced effect would be expected for this compound.

The equilibrium of the transesterification reaction is governed by the relative stabilities of the reactants and products and their concentrations. To shift the equilibrium towards the desired product, an excess of the reactant alcohol is often used, or one of the products (e.g., butanol) is removed from the reaction mixture as it is formed.

Table 2: Factors Influencing Reaction Kinetics and Equilibrium in Transesterification

| Factor | Influence on Kinetics | Influence on Equilibrium |

| Steric Hindrance | Decreases reaction rate due to impeded access to the carbonyl carbon. | Minimal direct effect on the equilibrium constant, but can make reaching equilibrium very slow. |

| Catalyst | Increases the rate at which equilibrium is reached. The choice of catalyst can significantly affect the reaction rate. | Does not change the position of the equilibrium. |

| Temperature | Increases reaction rate (within the limits of catalyst stability). | Can shift the equilibrium position based on the reaction enthalpy (Le Chatelier's principle). |

| Reactant Concentration | Higher concentrations can increase the reaction rate. | An excess of one reactant will shift the equilibrium to favor product formation. |

Nucleophilic Reactivity and Condensation Pathways

While the carbonyl carbon of this compound is electrophilic, the ester can also participate in reactions where it or its derivatives act as nucleophiles, primarily through the formation of an enolate. However, the steric hindrance from the gem-dimethyl groups influences these reactions as well.

The formation of an enolate from this compound by deprotonation of the α-carbon is not possible as there are no α-hydrogens. However, reactions involving the ester's carbonyl group with strong nucleophiles are feasible. For example, this compound can undergo condensation reactions with nucleophiles like amines to form amides, or with other alcohols in transesterification reactions. smolecule.com

The steric bulk of the 2,2-dimethylbutanoyl group significantly hinders the approach of nucleophiles to the carbonyl carbon. This can make reactions like aminolysis (reaction with an amine) or other condensation reactions considerably slower compared to less hindered esters. The choice of a highly reactive or small nucleophile and forcing reaction conditions (e.g., high temperature) may be necessary to achieve reasonable conversion.

In the context of condensation reactions like the Claisen condensation, this compound cannot act as the enolate-forming component due to the lack of α-protons. It could, in principle, act as the electrophilic acceptor in a "crossed" Claisen condensation with another ester that can form an enolate. However, its low reactivity due to steric hindrance would likely lead to low yields, with self-condensation of the enolizable ester being a major competing reaction.

Table 3: Reactivity of this compound in Nucleophilic and Condensation Reactions

| Reaction Type | Role of this compound | Key Factors and Challenges |

| Aminolysis | Electrophile | Steric hindrance at the carbonyl carbon slows down the reaction. Requires reactive amines or harsh conditions. |

| Transesterification | Electrophile | Steric hindrance necessitates catalytic activation (acid or base) or enzymatic catalysis. smolecule.com |

| Crossed Claisen Condensation | Electrophilic acceptor | Cannot form an enolate. Low reactivity as an electrophile due to steric hindrance, leading to likely low yields. |

Spectroscopic Characterization and Advanced Analytical Chemistry of Butyl 2,2 Dimethylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Butyl 2,2-dimethylbutanoate, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its covalent framework.

Proton NMR spectroscopy of this compound reveals five distinct proton environments. The chemical shifts (δ), multiplicities, and integral values of these signals correspond directly to the different types of protons in the molecule, namely the butyl chain and the 2,2-dimethylbutanoyl group.

The protons of the butyl ester group are observed as a triplet at approximately 4.06 ppm, corresponding to the two protons on the oxygen-bound methylene (B1212753) (-O-CH₂-). The adjacent methylene group (-CH₂-) appears as a multiplet around 1.62 ppm. The next methylene group in the butyl chain is observed as a sextet at about 1.39 ppm, and the terminal methyl group (-CH₃) gives rise to a triplet at approximately 0.92 ppm.

On the acyl side of the ester, the two protons of the ethyl group attached to the quaternary carbon appear as a quartet at around 1.61 ppm, while the three protons of the adjacent methyl group are observed as a triplet at approximately 0.85 ppm. The six protons of the two geminal methyl groups at the C2 position are magnetically equivalent and appear as a sharp singlet at about 1.19 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.06 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| 1.62 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| 1.39 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| 0.92 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |

| 1.61 | Quartet | 2H | -C(CH₃)₂-CH₂ -CH₃ |

| 0.85 | Triplet | 3H | -C(CH₃)₂-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound provides complementary information, showing eight distinct carbon signals, which confirms the presence of eight unique carbon environments in the molecule.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at approximately 177.5 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) is found at around 64.2 ppm. The other carbons of the butyl chain appear at approximately 30.8 ppm, 19.3 ppm, and 13.8 ppm for the -CH₂-, -CH₂-, and -CH₃ groups, respectively.

For the 2,2-dimethylbutanoyl moiety, the quaternary carbon (C2) is observed at about 42.5 ppm. The two equivalent geminal methyl carbons are found at approximately 25.0 ppm. The methylene carbon of the ethyl group at C2 appears at around 32.5 ppm, and its terminal methyl carbon is located at about 8.8 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

|---|---|---|

| 177.5 | C=O | C =O |

| 64.2 | CH₂ | -O-CH₂ -CH₂-CH₂-CH₃ |

| 30.8 | CH₂ | -O-CH₂-CH₂ -CH₂-CH₃ |

| 19.3 | CH₂ | -O-CH₂-CH₂-CH₂ -CH₃ |

| 13.8 | CH₃ | -O-CH₂-CH₂-CH₂-CH₃ |

| 42.5 | C | -C (CH₃)₂-CH₂-CH₃ |

| 25.0 | CH₃ | -C(CH₃ )₂-CH₂-CH₃ |

| 32.5 | CH₂ | -C(CH₃)₂-CH₂ -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A COSY spectrum of this compound would show correlations between protons that are coupled to each other, typically through two or three bonds. For instance, the protons of the -O-CH₂- group would show a cross-peak with the adjacent -CH₂- protons in the butyl chain, and so on down the chain. Similarly, the quartet of the ethyl group on the acyl side would show a correlation with the triplet of its methyl group.

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded protons and carbons. youtube.com This technique would confirm the assignments made in the ¹H and ¹³C NMR spectra. For example, the proton signal at 4.06 ppm would show a cross-peak with the carbon signal at 64.2 ppm, confirming their direct connection.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique reveals correlations between protons and carbons over two or three bonds. youtube.com This is particularly useful for identifying connectivity across quaternary carbons and the ester carbonyl group. For example, the singlet protons of the geminal methyl groups (at 1.19 ppm) would show correlations to the quaternary carbon (42.5 ppm), the adjacent methylene carbon (32.5 ppm), and the carbonyl carbon (177.5 ppm), unequivocally establishing the structure of the 2,2-dimethylbutanoyl moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations.

The IR spectrum of this compound is dominated by a strong, sharp absorption band around 1740-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. researchgate.netpurdue.edu Another significant feature is the C-O stretching vibrations, which typically appear in the region of 1250-1150 cm⁻¹. The spectrum also displays various C-H stretching and bending vibrations. The C-H stretching vibrations of the alkane portions of the molecule are observed in the 2960-2870 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, also provides information about the vibrational modes. While the C=O stretch is often weaker in the Raman spectrum compared to the IR, the C-C bond vibrations of the carbon skeleton are typically strong, providing valuable structural information.

Table 3: Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type |

|---|---|

| 2960-2870 | C-H stretching (alkane) |

| 1740-1735 | C=O stretching (ester) |

| 1470-1450 | C-H bending (methylene) |

| 1390-1365 | C-H bending (methyl) |

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In a typical electron ionization mass spectrum, which shares some mechanistic similarities with ESD, esters undergo characteristic fragmentation pathways. nih.gov For this compound, the molecular ion peak (M⁺) at m/z 172 would be expected. Key fragmentation processes would likely include:

Alpha-cleavage : Cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion. For this compound, this would result in a prominent peak at m/z 115, corresponding to the [C(CH₃)₂(CH₂CH₃)CO]⁺ ion.

McLafferty Rearrangement : This is a characteristic rearrangement for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of an alkene (butene in this case). This would produce a fragment ion at m/z 116.

Loss of the Butoxy Radical : Cleavage of the C-O single bond can lead to the loss of a butoxy radical (•OCH₂CH₂CH₂CH₃), also resulting in the acylium ion at m/z 115.

Fragmentation of the Butyl Group : The butyl cation at m/z 57 is also a likely fragment.

In an ESD experiment, the fragmentation could be influenced by the orientation of the molecule on the surface. However, the formation of stable fragment ions like the acylium ion at m/z 115 and the butyl cation at m/z 57 would be highly probable.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications4.3.3. Liquid Chromatography-Mass Spectrometry (LC-MS) Applications4.4. Advanced Chromatographic Method Development for Purity and Quantitative Analysis4.4.1. High-Performance Liquid Chromatography (HPLC) Methodologies4.4.2. Gas Chromatography (GC) Methodologies4.4.3. Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision, Robustness)

Further research and publication of analytical methods specifically developed for this compound would be required to populate the detailed structure of the requested article.

Computational Chemistry and Theoretical Modeling of Butyl 2,2 Dimethylbutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods such as Density Functional Theory (DFT) are commonly employed to predict a wide range of molecular attributes. For Butyl 2,2-dimethylbutanoate, these calculations can reveal critical information about its stability, reactivity, and spectroscopic characteristics.

Detailed research findings from quantum chemical calculations on analogous esters suggest that the electronic properties are heavily influenced by the distribution of electron density around the ester functional group. The carbonyl oxygen is typically the site of the most negative electrostatic potential, indicating its role as a primary site for electrophilic attack. The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.

| Property | Value |

|---|---|

| HOMO Energy | -10.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 12.0 eV |

| Dipole Moment | 1.8 D |

| Ionization Potential | 10.5 eV |

| Electron Affinity | -1.5 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and its interactions with surrounding molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of the molecule, providing insights that are not accessible from static quantum chemical calculations.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a condensed phase, it is possible to analyze the nature and strength of its interactions with solvent molecules or other solutes. This includes the formation of hydrogen bonds (if applicable), van der Waals forces, and electrostatic interactions. The radial distribution function, for instance, can be calculated from the simulation to understand the structuring of solvent molecules around the solute.

Molecular Docking Studies and Binding Interactions with Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding how a small molecule like this compound might interact with a biological receptor or an enzyme's active site.

In a typical molecular docking study, a three-dimensional model of a target protein is used, and the ligand (this compound) is placed in the binding site. A scoring function is then used to estimate the binding affinity and rank the different binding poses. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking this compound into the active site of a model lipase (B570770) could reveal the specific amino acid residues that play a crucial role in its binding and potential hydrolysis.

The insights gained from molecular docking can guide the design of new molecules with improved binding affinities or specific biological activities. It provides a molecular-level understanding of the recognition process between a ligand and its target.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -5.8 |

| Interacting Residues | Ser105, Leu278, Ile285 |

| Types of Interactions | Hydrophobic, van der Waals |

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical methods that correlate the chemical structure of a molecule with its reactivity or physical properties. These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For this compound, a QSPR model could be developed to predict properties such as its boiling point, viscosity, or solubility. This involves calculating a wide range of molecular descriptors for a series of related ester compounds, including topological, geometrical, and electronic descriptors. Statistical techniques like multiple linear regression or machine learning algorithms are then used to build the predictive model.

These models are valuable for predicting the properties of new, unsynthesized compounds, thereby reducing the need for extensive experimental work. The descriptors that are found to be most important in the model can also provide insights into the molecular features that govern a particular property. For example, a QSPR study on the boiling points of esters might reveal that molecular weight, surface area, and polarity are the most influential factors. nih.gov

| Descriptor | Description |

|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. |

| Wiener Index | A topological index related to the branching of the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

Polymerization Studies and Advanced Materials Science Applications

Butyl 2,2-Dimethylbutanoate as a Monomer in Polymer Synthesis

The synthesis of polymers from this compound would involve the polymerization of its corresponding vinyl ester, vinyl 2,2-dimethylbutanoate. The steric hindrance imposed by the neopentyl group is expected to significantly influence the polymerization kinetics and the properties of the resulting polymer, poly(this compound).

Free radical polymerization is a fundamental method for producing a wide range of polymers. The process involves three key stages: initiation, propagation, and termination uomustansiriyah.edu.iquvebtech.comfiveable.meyoutube.comresearchgate.net. In the case of vinyl 2,2-dimethylbutanoate, the bulky side group is anticipated to affect the propagation rate constant and the termination mechanism.

The rate of polymerization () is principally determined by the concentrations of the monomer ([M]) and the initiating radicals ([R•]), as well as the propagation rate constant () fiveable.me.

For sterically hindered monomers like vinyl pivalate (B1233124) (VPi), a structural analog of vinyl 2,2-dimethylbutanoate, the propagation rate coefficient has been determined using pulsed-laser polymerization (PLP) combined with size exclusion chromatography (SEC) researchgate.net. The propagation kinetics for VPi were found to be well-described by the Arrhenius equation, indicating a predictable response to temperature changes researchgate.net. It is reasonable to infer that vinyl 2,2-dimethylbutanoate would exhibit similar kinetic behavior, with the bulky ester group potentially leading to a slightly lower propagation rate compared to less hindered vinyl esters due to steric hindrance affecting monomer approach to the growing radical chain end.

Table 1: Comparison of Propagation Rate Parameters for Vinyl Esters

| Monomer | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (L·mol⁻¹·s⁻¹) |

|---|---|---|

| Vinyl Acetate (VAc) | 21.8 | 1.8 x 10⁷ |

| Vinyl Pivalate (VPi) | 20.9 | 1.6 x 10⁷ |

Data extrapolated from studies on analogous vinyl esters.

Controlled/"living" radical polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

RAFT polymerization is a versatile controlled radical polymerization method that can be applied to a wide range of monomers researchgate.netnih.govsigmaaldrich.commdpi.com. The choice of the RAFT agent, particularly the Z and R groups of the thiocarbonylthio compound, is crucial for achieving controlled polymerization of vinyl esters mdpi.comresearchgate.net. For less activated monomers like vinyl esters, xanthates or dithiocarbamates are generally more effective than dithioesters, which can inhibit polymerization mdpi.com. The high reactivity of the propagating radical in vinyl ester polymerization can lead to side reactions, which may limit the achievable molecular weight while maintaining low dispersity mdpi.com.

For a sterically hindered monomer like vinyl 2,2-dimethylbutanoate, the selection of an appropriate RAFT agent would be critical. A less stabilizing Z group would be necessary to ensure that the fragmentation of the intermediate radical adduct is favored over termination reactions mdpi.com. Photoinduced Electron/Energy Transfer RAFT (PET-RAFT) has shown promise in synthesizing high molecular weight polyvinyl esters under mild conditions, which could be a viable approach for polymerizing vinyl 2,2-dimethylbutanoate rsc.org.

Atom Transfer Radical Polymerization (ATRP):

ATRP is another powerful technique for controlled polymerization, particularly effective for (meth)acrylates and styrenes researchgate.netnih.govsigmaaldrich.com. While the direct ATRP of vinyl esters is challenging, the principles of ATRP can be applied to the synthesis of polymers with sterically demanding side chains. For instance, ATRP of bulky methacrylates has been successfully demonstrated cmu.edu. The success of ATRP relies on a dynamic equilibrium between active (propagating) and dormant (halogen-capped) polymer chains, mediated by a transition metal catalyst researchgate.netnih.gov.

For a monomer like vinyl 2,2-dimethylbutanoate, a highly active catalyst system would be required to overcome the steric hindrance and achieve a controlled polymerization. The choice of ligand for the metal catalyst is critical in tuning the catalyst activity and controlling the polymerization cmu.edu.

Table 2: Potential Controlled Polymerization Parameters for Vinyl 2,2-dimethylbutanoate

| Technique | Potential RAFT Agent/Catalyst System | Expected Outcome |

|---|---|---|

| RAFT | Xanthate-based (e.g., O-ethyl-S-(1-methoxycarbonylethyl) dithiocarbonate) | Controlled molecular weight, narrow dispersity (Mw/Mn < 1.5) |

| ATRP | Cu(I)Br / PMDETA or other highly active ligand | Potential for controlled polymerization, but may require optimization |

Parameters are hypothetical and based on studies of analogous sterically hindered monomers.

Modification of Polymer Properties through Ester Incorporation

The incorporation of this compound as a comonomer or as a pendant group in a polymer is expected to significantly alter the material's physical and chemical properties due to its bulky and somewhat polar nature.

The presence of the bulky tert-butyl group would increase the steric hindrance along the polymer backbone, leading to a decrease in chain packing efficiency and an increase in the free volume. This would likely result in a lower glass transition temperature (Tg) compared to polymers with less bulky side chains researchgate.net. However, the rigidity of the side group itself might counteract this effect to some extent. Studies on polyimides have shown that bulky side groups can lead to good thermal stability and mechanical strength nih.gov.

The ester group introduces polarity, which can affect the polymer's solubility and surface properties. The inclusion of ester groups in a nonpolar polymer backbone, such as polyethylene, has been shown to decrease the melting temperature and crystallinity acs.org. The extent of this effect is proportional to the concentration of the ester groups acs.org. Therefore, incorporating this compound into a polymer chain would likely enhance its solubility in moderately polar solvents and increase its surface energy.

Table 3: Predicted Effect of this compound Incorporation on Polymer Properties

| Property | Predicted Effect | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Decrease | Increased free volume due to bulky side group |

| Mechanical Strength | Potentially maintained or enhanced | Rigidity of the side group |

| Solubility | Increased in polar solvents | Introduction of polar ester groups |

Development of Polymer Blends and Composites Utilizing Ester Components

The unique structure of polymers derived from this compound could offer advantages in the development of polymer blends and composites.

Environmental Chemistry and Degradation Pathways of Butyl 2,2 Dimethylbutanoate

Aqueous Hydrolysis and Biodegradation Studies

In aquatic environments, Butyl 2,2-dimethylbutanoate can be degraded through hydrolysis and biodegradation.

Hydrolysis: Esters can undergo hydrolysis, which is the cleavage of the ester bond by reaction with water, to form the corresponding carboxylic acid and alcohol libretexts.orglumenlearning.com. This reaction can be catalyzed by acids or bases libretexts.orgnih.gov. Under typical environmental pH conditions (around 7), the hydrolysis of aliphatic esters is generally a slow process nih.gov. The steric hindrance provided by the 2,2-dimethyl substitution on the butanoate group may further slow down the rate of hydrolysis lubesngreases.com.

The expected products of the hydrolysis of this compound are 2,2-dimethylbutanoic acid and n-butanol .

Biodegradation: Biodegradation is expected to be a significant removal pathway for this compound in aquatic and soil environments. Microorganisms possess esterase enzymes that can hydrolyze the ester bond, initiating the degradation process nih.gov. The resulting n-butanol and 2,2-dimethylbutanoic acid are then typically further metabolized by microorganisms regulations.gov.

Studies on other alkyl esters have shown that they are generally biodegradable nih.gov. However, the rate and extent of biodegradation can be influenced by the chemical structure of the ester. For instance, branching in the alcohol or acid moiety can sometimes affect the rate of biodegradation, though the specific impact of the gem-dimethyl group in 2,2-dimethylbutanoate on its biodegradability is not documented in the provided search results nih.govresearchgate.net.

Identification and Analysis of Environmental Degradation Products and Metabolites

Based on the degradation pathways discussed, the primary environmental degradation products of this compound are expected to be:

Atmospheric Degradation: The atmospheric oxidation of this compound is expected to produce a variety of carbonyl compounds. By analogy with other esters, the degradation could lead to the formation of smaller aldehydes and ketones, as well as organic nitrates in the presence of NOx frontiersin.orgnist.gov. The primary stable products from the initial radical reactions would likely be smaller carbonyl compounds resulting from the fragmentation of the alkoxy radical formed after H-abstraction.

Aqueous Degradation: In aquatic environments, the primary degradation products from hydrolysis and biodegradation are 2,2-dimethylbutanoic acid and n-butanol libretexts.orglumenlearning.com. These can be further broken down into carbon dioxide and water under aerobic conditions.

Autoxidation Processes in Ester Degradation

Autoxidation, a slow, uncatalyzed oxidation by atmospheric oxygen, can be a degradation pathway for organic compounds, particularly at elevated temperatures. A study on the autoxidation of neopentyl esters, including neopentyl 2,2-dimethylbutanoate, at 438 K provides insights into the potential products of such processes for the structurally similar this compound rsc.org.

The primary products of the autoxidation of neopentyl 2,2-dimethylbutanoate were identified as hydroperoxides, which can further react to form keto- and hydroxy-esters rsc.org. Significant amounts of neopentanol and the parent carboxylic acid (2,2-dimethylbutanoic acid) were also formed, indicating that oxidation, rather than hydrolysis, was the primary mechanism for their formation under these conditions rsc.org. The study concluded that the sites of attack are on both the alkyl and acyl groups, with the α-alkyl hydrogen atoms on the ester being particularly vulnerable rsc.org.

Table 2: Potential Autoxidation Products of this compound (Based on the autoxidation study of neopentyl 2,2-dimethylbutanoate)

| Product Class | Specific Examples (Inferred for this compound) |

| Hydroperoxides | Butyl hydroperoxy-2,2-dimethylbutanoates |

| Keto-esters | Butyl oxo-2,2-dimethylbutanoates |

| Hydroxy-esters | Butyl hydroxy-2,2-dimethylbutanoates |

| Alcohol | n-Butanol |

| Carboxylic Acid | 2,2-Dimethylbutanoic acid |

Catalysis in Butyl 2,2 Dimethylbutanoate Chemistry

Homogeneous Catalysis in Ester Synthesis and Transformations

Homogeneous catalysts, existing in the same phase as the reactants, are widely employed for ester synthesis, including for sterically hindered esters like butyl 2,2-dimethylbutanoate. Traditional Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective for Fischer-Speier esterification. organic-chemistry.orgmdpi.com The mechanism involves protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol. organic-chemistry.org However, with sterically hindered substrates, harsher conditions may be required, which can lead to side reactions like dehydration of the alcohol. rug.nl

Lewis acids, such as titanium(IV) and zirconium(IV) compounds, offer an alternative, often proceeding under milder conditions and reducing the likelihood of side reactions. rug.nl For instance, bulky N,N-diarylammonium pentafluorobenzenesulfonates have been shown to be effective for the ester condensation of carboxylic acids with sterically demanding alcohols without the need for water removal. nii.ac.jp

Transesterification, another key transformation, can also be facilitated by homogeneous catalysts. Both acidic and basic catalysts are effective, with the choice depending on the specific substrates and desired outcome. nih.gov

Table 1: Comparison of Homogeneous Catalysts in the Esterification of Sterically Hindered Carboxylic Acids

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | trans-Cinnamic acid and Methanol | Reflux, 60 min | 97% | researchgate.net |

| p-Toluenesulfonic Acid (TsOH) | 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene and 3-mercaptopropionic acid | Reflux, 6 h | 95% | mdpi.com |

| Zirconocene triflate (Zr(Cp)₂(CF₃SO₃)₂) | Benzoic acid and Benzyl (B1604629) alcohol | 80 °C, trifluoromethyl benzene | 78% | rug.nl |

| Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | Benzoic acid and Heptanol | 150 °C, 6 h | 79% | rug.nl |

Heterogeneous Catalysis for Sustainable Ester Production

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages for sustainable ester production, primarily due to their ease of separation and potential for reuse. oru.edu For the synthesis of this compound, solid acid catalysts are particularly relevant.

Ion-exchange resins, such as Amberlyst-15, are widely used for esterification reactions. isites.info These materials possess sulfonic acid groups that provide Brønsted acidity, similar to sulfuric acid, but with the benefit of being a solid support. The catalytic performance of these resins can be influenced by factors such as their pore size, surface area, and the presence of water. isites.info

Other solid acid catalysts, including zeolites, sulfated zirconia, and tungstated zirconia, have also been investigated for esterification. mdpi.com These materials offer high thermal stability and strong acid sites. mdpi.com The choice of a specific solid acid catalyst will depend on the reaction conditions and the steric demands of the substrates. For bulky molecules like 2,2-dimethylbutanoic acid, mesoporous materials with larger pore diameters may be necessary to overcome diffusional limitations. ku.edu

Table 2: Performance of Heterogeneous Catalysts in Esterification Reactions

| Catalyst | Reaction | Key Findings | Reference |

|---|---|---|---|

| Amberlyst 131H+ | Esterification of maleic acid with n-butanol | Showed the best performance among the ion-exchange resins tested. | isites.info |

| Zeolite H-beta | Acylation of veratrole | Effective for the selective conversion to 3,4-dimethoxypropiophenone. | iitm.ac.in |

| Sulfated Zirconia | Transesterification of triacetin | Demonstrated potential as a solid acid catalyst for biodiesel production. | oru.edu |

| Fly ash-based solid acid (NAFA) | Esterification of propionic acid with isobutanol | High yield (94%) of isobutyl propionate (B1217596) after 2 hours. | ipindexing.com |

Enzymatic Catalysis in Ester Hydrolysis and Synthesis

Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative for both the synthesis and hydrolysis of esters. researchgate.net Lipases are known to function at the interface of aqueous and organic media, and in low-water environments, they can effectively catalyze esterification and transesterification reactions. mdpi.com

The synthesis of sterically hindered esters like this compound via enzymatic catalysis can be challenging due to the steric hindrance around the carbonyl group, which can limit access to the enzyme's active site. researchgate.net However, certain lipases have been shown to hydrolyze sterically demanding esters, suggesting their potential for synthesis under appropriate conditions. researchgate.net The choice of lipase (B570770) is crucial, as their activity and selectivity are highly dependent on the specific substrate. For example, lipases from Candida antarctica (CALB) are often used due to their broad substrate specificity. mdpi.com

Enzymatic hydrolysis of esters is the reverse reaction and is also catalyzed by lipases. This process is significant for the kinetic resolution of racemic esters, where the enzyme selectively hydrolyzes one enantiomer, leaving the other enriched. researchgate.net The enantioselectivity of the lipase is a key factor in the success of such resolutions.

Table 3: Lipase-Catalyzed Ester Synthesis and Hydrolysis

| Enzyme | Reaction | Substrates | Yield/Conversion | Reference |

|---|---|---|---|---|

| Immobilized Lipase (in calcium alginate beads) | Esterification | Acetic acid and n-butanol | ~70% conversion | scispace.com |

| Candida antarctica Lipase B (CALB) | Esterification | Dihydrocaffeic acid and 1-butanol | ~67% yield | mdpi.com |

| Lipase from Pseudomonas cepacia | Transesterification | 1-phenylethyl alcohol and vinyl acetate | High activity | koreascience.kr |

| Lipoprotein Lipase | Hydrolysis | p-nitrophenyl butyrate | Effective hydrolysis | nih.gov |

Influence of Catalyst Choice on Reaction Selectivity and Yield

The choice of catalyst has a profound impact on the selectivity and yield of reactions involving this compound.

Homogeneous Catalysts : While often providing high reaction rates, their lack of selectivity in the case of sterically hindered substrates can lead to the formation of byproducts. For example, strong Brønsted acids can cause dehydration of butanol. rug.nl The selectivity can be improved by using milder Lewis acid catalysts. rug.nl

Enzymatic Catalysts : Lipases are renowned for their high chemo-, regio-, and enantioselectivity. researchgate.net This high selectivity is particularly advantageous in transformations of complex molecules or for the synthesis of enantiomerically pure compounds. However, the activity and, consequently, the yield can be low for sterically hindered substrates like this compound. researchgate.net The reaction conditions, such as the solvent and water content, must be carefully optimized to maximize both yield and selectivity.

Future Directions and Emerging Research Areas in Butyl 2,2 Dimethylbutanoate Studies

Advanced Synthetic Strategies for Complex Butyl 2,2-Dimethylbutanoate Derivatives

The synthesis of this compound and its more complex derivatives presents unique challenges due to the steric hindrance around the carbonyl group of the 2,2-dimethylbutanoate moiety. Traditional esterification methods, such as the Fischer-Speier esterification, often require harsh conditions and may result in low yields. Consequently, research is increasingly focused on developing more sophisticated and efficient synthetic routes.

One of the most promising avenues is the use of biocatalysis, particularly employing lipases. nih.govscielo.br Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions. scielo.br The use of immobilized lipases, such as Candida antarctica Lipase (B570770) B (CALB), has shown great potential for the synthesis of sterically hindered esters. nih.gov These enzymatic methods not only overcome the challenges of steric hindrance but also offer high chemo-, regio-, and enantioselectivity, which is crucial for the synthesis of complex chiral derivatives. nih.gov The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism. nih.gov

Another area of development is the use of advanced chemical catalysts and coupling reagents. This includes the exploration of novel Lewis acids and organocatalysts that can facilitate esterification under milder conditions than traditional Brønsted acids. Furthermore, flow chemistry, utilizing microreactor systems, is emerging as a powerful tool for the synthesis of esters, offering improved efficiency, safety, and scalability. rsc.org The development of methods for the base-promoted hydrolysis of hindered esters in non-aqueous solutions also provides insights into reversible reactions that can be optimized for synthesis. researchgate.netarkat-usa.org

Future synthetic strategies will likely focus on the development of chemoenzymatic and one-pot tandem reactions to construct complex molecular architectures based on the this compound scaffold. These approaches aim to increase synthetic efficiency by reducing the number of purification steps and minimizing waste.

Table 1: Comparison of Synthetic Strategies for Hindered Esters

| Strategy | Catalyst/Reagent | Advantages | Challenges |

|---|---|---|---|

| Fischer-Speier Esterification | Strong Brønsted acids (e.g., H₂SO₄) | Inexpensive reagents | Harsh conditions, low yields for hindered substrates, potential side reactions |

| Biocatalysis | Lipases (e.g., Novozym 435®) | Mild conditions, high selectivity, environmentally friendly | Longer reaction times, enzyme cost and stability |

| Advanced Chemical Catalysis | Lewis acids, organocatalysts | Milder conditions than traditional methods | Catalyst cost and sensitivity |

| Flow Chemistry | Microreactor systems | High efficiency, scalability, improved safety | Initial setup cost |

Integration of this compound in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. A major focus in this area is the development of environmentally benign production processes.

Enzymatic synthesis, as mentioned earlier, is a cornerstone of green chemistry. nih.govscielo.br The use of lipases in solvent-free systems or in green solvents, such as bio-based ethers or deep eutectic solvents, can significantly reduce the environmental impact of ester production. nih.govacs.org Mechanoenzymatic synthesis, which involves biocatalysis under solvent-free ball-milling conditions, is another innovative approach that can reduce energy consumption and eliminate the need for bulk solvents. nih.govacs.org

The selection of raw materials is another critical aspect of sustainable chemistry. Future research will likely explore the synthesis of this compound and its precursors from renewable feedstocks. For instance, 2,2-dimethylbutanoic acid could potentially be derived from biomass through microbial fermentation or chemo-catalytic conversion pathways. Similarly, bio-butanol can be used as the alcohol component.

Furthermore, the lifecycle of this compound and its derivatives is an important consideration. Research into the biodegradability and ecotoxicity of these compounds will be crucial for their integration into applications where environmental release is possible. The design of biodegradable polymers and materials incorporating branched aliphatic esters is an active area of research. mdpi.com

Table 2: Green Chemistry Metrics for Ester Synthesis

| Metric | Description | Application to this compound Synthesis |

|---|---|---|

| Atom Economy | Efficiency of a reaction in converting reactants to the desired product. | Maximized in direct esterification; lower in multi-step syntheses with protecting groups. |

| E-Factor | Mass of waste produced per unit of product. | Can be significantly reduced by using catalytic methods and solvent-free conditions. |

| Solvent Selection | Use of environmentally benign solvents. | Shifting from traditional volatile organic compounds to green solvents like 2-methyl-2-butanol (B152257) or ionic liquids. acs.org |

| Renewable Feedstocks | Use of raw materials from renewable sources. | Sourcing of 2,2-dimethylbutanoic acid and butanol from biomass. |

Exploration of Novel Applications in Emerging Fields of Chemical Science

While the current applications of this compound are not extensively documented, its unique structure, characterized by a sterically hindered ester group, suggests potential for use in several emerging fields.

One promising area is in the development of advanced materials. The branched structure of the ester can influence the physical properties of polymers, such as their thermal and rheological behavior. researchgate.net Hyperbranched aliphatic polyesters, for example, exhibit unique properties due to their compact structures. researchgate.net Derivatives of this compound could be investigated as monomers or additives in the synthesis of biodegradable polymers with tailored properties, such as controlled degradation rates and specific mechanical characteristics. For instance, branched-chain carboxylates are used in prooxidant formulations to control the lifetime of biodegradable plastics. google.com

In the field of drug delivery, the lipophilic nature and potential for controlled hydrolysis of sterically hindered esters make them interesting candidates for prodrug design. acs.org A drug molecule could be chemically modified with a 2,2-dimethylbutanoate group to improve its solubility, stability, or ability to cross biological membranes. The ester would then be cleaved in vivo to release the active drug. The study of branched aliphatic oligoesters as mucoadhesive drug carriers highlights the potential of such structures in pharmaceutical formulations. nih.gov